Absolute Configuration: (R)‑Enantiomer vs. (S)‑Enantiomer – Stereochemical Identity Drives Peptide Backbone Handedness
The (2R)‑enantiomer (CAS 1690262-13-5) and the (2S)‑enantiomer (CAS 1690196-25-8) are distinct chemical entities that produce opposite helical screw‑sense in peptide chains and can exhibit markedly different binding affinities for chiral biological targets . Both enantiomers share the same molecular weight (183.25 g mol⁻¹) and topological polar surface area (63.3 Ų), but the inversion of configuration at the α‑carbon alters the spatial orientation of the cyclooctenyl side chain [1].
| Evidence Dimension | Absolute configuration (chirality) at the α‑carbon |
|---|---|
| Target Compound Data | (2R)‑configuration (CAS 1690262-13-5, specific rotation not publicly reported by vendor) |
| Comparator Or Baseline | (2S)‑enantiomer (CAS 1690196-25-8, PubChem CID 133629289) |
| Quantified Difference | Enantiomeric relationship; equal and opposite sign of optical rotation (value not yet disclosed in public databases [1]) |
| Conditions | Identity confirmed by CAS registry and vendor CoA; both enantiomers supplied at ≥95 % purity [1] |
Why This Matters
Procurement of the correct enantiomer is non‑negotiable for asymmetric synthesis, chiral chromatography method development, or any application where the biological target itself is chiral.
- [1] PubChem. (2S)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, CID 133629289, MW 183.25, TPSA 63.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/133629289 View Source
